N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine
Description
N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine is a chemical compound that features a pyridine ring substituted with a nitro group and an amine group bonded to a methoxyphenylmethyl moiety
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12-5-3-2-4-10(12)8-14-13-7-6-11(9-15-13)16(17)18/h2-7,9H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUBCZZGQVPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385926 | |
| Record name | N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5482-36-0 | |
| Record name | N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of Methoxyphenylmethylamine: The methoxyphenylmethylamine is synthesized separately through the reduction of the corresponding nitro compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the nitrated pyridine with the methoxyphenylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the compound.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenylmethyl moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with a similar methoxyphenylmethyl moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl group and amine functionality.
Uniqueness
N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine is unique due to the presence of both a nitro group and a methoxyphenylmethyl moiety, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
